![molecular formula C14H10F3NO2 B2821862 (2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 477867-20-2](/img/structure/B2821862.png)
(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
“(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a furan ring and a trifluoromethyl group . The furan ring is a heterocyclic aromatic series characterized by a ring structure composed of one oxygen atom and four carbon atoms .Chemical Reactions Analysis
The compound may undergo various chemical reactions, including trifluoromethylation . Trifluoromethylation is a process where a trifluoromethyl group is introduced into a molecule .Scientific Research Applications
Stereoselective Synthesis
A study by Liang et al. (2020) outlines a method for the synthesis of highly functionalized trifluoromethyl 2H-furans, which could potentially include compounds similar to "(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide". The copper-catalyzed process enables the creation of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives, highlighting the compound's utility in creating molecules with a quaternary stereogenic center. This method's versatility across a broad spectrum of functionalities underscores its significance in synthetic organic chemistry (Liang et al., 2020).
Sustainable Materials
Jiang et al. (2015) discuss the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, which are sustainable alternatives to polyphthalamides. While not directly using "(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide", the study highlights the broader applicability of furan derivatives in developing high-performance, environmentally friendly materials (Jiang et al., 2015).
Photophysical Properties
Kumari et al. (2017) explored the absorption and fluorescence characteristics of various chalcone derivatives, including those with furan-2-yl groups. The study provides insights into how the electronic properties of furan derivatives, such as "(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide", can influence their photophysical behavior, which is crucial for applications in optoelectronics and sensory technologies (Kumari et al., 2017).
DNA Binding Affinity
A study by Laughton et al. (1995) on 2,5-bis(4-guanylphenyl)furan, which shares structural similarities with the compound , reveals its enhanced DNA-binding affinity due to direct hydrogen bond interactions. This suggests potential applications of "(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide" in the realm of molecular biology and drug design, especially where DNA interaction is a key factor (Laughton et al., 1995).
Organic Synthesis and Reactivity
Reddy et al. (2012) demonstrate the aza-Piancatelli rearrangement involving furan-2-yl(phenyl)methanol derivatives, showcasing the reactivity of furan-based compounds in synthesizing complex heterocyclic structures. This study underscores the potential utility of "(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide" in advanced organic synthesis and the development of novel pharmaceuticals (Reddy et al., 2012).
Future Directions
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)10-3-5-11(6-4-10)18-13(19)8-7-12-2-1-9-20-12/h1-9H,(H,18,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPWWQXPLFECMH-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide |
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